Home > Products > Screening Compounds P33869 > Viral macrophage inflammatory protein-II
Viral macrophage inflammatory protein-II -

Viral macrophage inflammatory protein-II

Catalog Number: EVT-10903495
CAS Number:
Molecular Formula: C55H93N19O14S2
Molecular Weight: 1308.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Viral macrophage inflammatory protein-II is a highly basic protein and a human chemokine analog encoded by human herpesvirus-8. This protein plays a significant role in immune modulation by selectively blocking and activating various chemokine receptors, thus aiding the virus in evading the host immune response. The structure of viral macrophage inflammatory protein-II consists of 71 amino acid residues and typically exists as a monomer. It has been shown to preferentially inhibit Th1-associated inflammation while promoting Th2-associated immune responses, which are crucial for its function in the context of viral infections .

Source

Viral macrophage inflammatory protein-II is derived from human herpesvirus-8, a virus associated with several diseases, including Kaposi's sarcoma and certain lymphoproliferative disorders. This protein is produced during the viral lifecycle and is instrumental in modulating the host's immune response to facilitate viral persistence .

Classification

Viral macrophage inflammatory protein-II falls under the category of biologic therapies, specifically classified as a protein-based therapy. It is part of a broader group of chemokines and chemokine analogs that interact with various receptors on immune cells .

Synthesis Analysis

Methods

The synthesis of viral macrophage inflammatory protein-II can be achieved through solid-phase peptide synthesis. This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds while protecting reactive groups to prevent unwanted reactions. The final product is cleaved from the support and purified through high-performance liquid chromatography.

Technical Details

The solid-phase synthesis process typically involves:

  • Amino Acid Selection: Choosing specific amino acids based on the desired sequence.
  • Coupling Reactions: Using coupling reagents to activate carboxyl groups for peptide bond formation.
  • Deprotection Steps: Removing protective groups after each coupling to expose functional groups for subsequent reactions.
  • Purification: Employing techniques like gel filtration chromatography or high-performance liquid chromatography to isolate the target peptide from byproducts and unreacted materials .
Molecular Structure Analysis

Structure

The three-dimensional structure of viral macrophage inflammatory protein-II has been elucidated through X-ray crystallography. The protein typically crystallizes as a dimer and displays a conventional chemokine tertiary fold, which is essential for its interaction with receptors .

Data

The crystal structure analysis revealed that viral macrophage inflammatory protein-II binds a wide spectrum of chemokine receptors, including CCR1, CCR2, CCR5, CCR3, and CCR8. The unique surface topology and electrostatic potential of this protein allow it to mimic physiological agonists while exhibiting distinct receptor activation mechanisms .

Chemical Reactions Analysis

Reactions

Viral macrophage inflammatory protein-II participates in various biochemical reactions primarily involving its interaction with chemokine receptors. It acts as an antagonist at certain receptors (CCR1, CCR2, CCR5, CXCR4) while functioning as an agonist at others (CCR3, CCR8). This dual functionality enables it to modulate immune responses effectively.

Technical Details

The binding interactions can lead to:

  • Inhibition of Chemotaxis: By blocking specific receptors, viral macrophage inflammatory protein-II can inhibit the migration of immune cells such as monocytes and T cells.
  • Promotion of Angiogenesis: Its pro-angiogenic properties facilitate blood vessel formation, which is beneficial in contexts like organ transplantation .
Mechanism of Action

Process

Viral macrophage inflammatory protein-II exerts its effects by binding to chemokine receptors on immune cells. Upon binding:

  • It inhibits Th1-type responses by blocking key receptors involved in pro-inflammatory signaling.
  • It enhances Th2-type responses, which are associated with anti-inflammatory effects and tissue repair.

Data

Studies indicate that viral macrophage inflammatory protein-II's ability to modulate these pathways contributes significantly to its role in viral pathogenesis and immune evasion strategies employed by human herpesvirus-8 .

Physical and Chemical Properties Analysis

Physical Properties

Viral macrophage inflammatory protein-II is characterized by:

  • Molecular Weight: Approximately 8 kDa.
  • Amino Acid Composition: Composed of 71 residues contributing to its structural stability and receptor interaction capabilities.

Chemical Properties

While specific chemical formulas are not provided for viral macrophage inflammatory protein-II, it belongs to the class of peptides with significant biological activity. Its chemical behavior includes:

  • High solubility in aqueous solutions due to its basic nature.
  • Interaction with glycosaminoglycans, which may be essential for its biological functions in vivo .
Applications

Scientific Uses

Viral macrophage inflammatory protein-II has potential applications in various fields:

  • HIV Research: Due to its ability to block HIV entry through coreceptors CCR5 and CXCR4, it serves as a candidate for therapeutic development against HIV infection.
  • Transplantation Medicine: Its angiogenic properties may be harnessed to improve graft survival rates by promoting vascularization in transplanted tissues.
  • Immunology Studies: Understanding its role in modulating immune responses provides insights into therapeutic strategies for autoimmune diseases and chronic inflammation .
Introduction to Viral Chemokines and vMIP-II

Evolutionary Context of Viral Chemokine Mimicry in Immune Evasion

Viral chemokines exemplify an evolutionary "arms race" between host immunity and pathogen persistence. Large DNA viruses (herpesviruses, poxviruses) devote significant genomic capacity to immune evasion, with >50% of HHV-8 genes encoding immunomodulators [3] [5]. vMIP-II epitomizes this strategy through three synergistic mechanisms:

  • Receptor Broadness Overcoming Network Redundancy: Mammalian chemokine networks exhibit built-in redundancy, where multiple ligands activate overlapping receptor sets. vMIP-II counteracts this by simultaneously targeting >10 receptors across subfamilies, creating a "chemokine firewall" that effectively paralyzes leukocyte trafficking. Biophysical studies reveal picomolar-to-nanomolar binding affinities (e.g., Kd = 0.06 nM for vCCI:vMIP-II), exceeding most host chemokine-receptor interactions [9]. This broad antagonism was experimentally demonstrated to inhibit CD8+ T-cell-dependent inflammation in vivo during lymphocytic choriomeningitis virus infection, specifically blocking the efferent phase of antiviral immunity [1].

  • Th1/Th2 Response Skewing: vMIP-II strategically suppresses Th1-associated immunity (critical for antiviral defense) while promoting Th2-polarized responses. It antagonizes receptors guiding Th1 cell migration (CCR1, CCR5, CXCR3) while agonizing Th2-associated receptors (CCR3, CCR8). Nasal immunization studies demonstrate that vMIP-II significantly enhances antigen-specific Th2 cytokine secretion (IL-4, IL-5, IL-13) and serum/mucosal antibodies while suppressing IFN-γ production [2] [8]. This creates an immunological environment less conducive to viral clearance.

  • Exploitation of Non-Signaling Functions: Beyond G protein-coupled receptor (GPCR) modulation, vMIP-II binds glycosaminoglycans (GAGs) with high affinity via its basic C-terminal helix. This facilitates in vivo retention at endothelial surfaces, creating localized chemokine gradients that misdirect leukocytes [6] [9]. Additionally, vMIP-II engages the atypical chemokine receptor ACKR3/CXCR7, inducing β-arrestin-mediated signaling and chemokine scavenging. This interaction modulates CXCL12 bioavailability, potentially influencing endothelial cell function and angiogenesis during HHV-8 pathogenesis [7].

Autocrine/paracrine actions further enhance viral fitness. By activating CCR8 on infected cells, vMIP-II promotes endothelial cell survival and angiogenesis—key processes in Kaposi's sarcoma development. Structural studies confirm vMIP-II adopts a monomeric, mammalian chemokine-like fold despite low sequence identity (<40%), suggesting convergent evolution optimizing receptor cross-reactivity [4] [9].

Genomic and Phylogenetic Characterization of vMIP-II in Herpesviridae

vMIP-II is encoded within the K4 open reading frame (ORF) of the HHV-8 genome. Genomic mapping positions K4 adjacent to other immunomodulatory genes (vMIP-I/K6, vMIP-III/K4.1), forming a cluster dedicated to chemokine interference. This locus resides in the "variable" region of the Kaposi's sarcoma-associated herpesvirus genome, which is enriched for genes acquired from host genomes and subsequently repurposed for immune evasion [5] [7].

Table 3: Genomic and Structural Features of HHV-8 vMIP-II

CharacteristicFeatureFunctional Implication
Genomic LocusORF K4Co-localized with vMIP-I (K6), vMIP-III (K4.1)
Transcriptional RegulationLytic cycle promoterInduced during productive viral replication
Amino Acid Sequence71 residues; N-terminal signal peptide (1-20)Secreted protein; mature peptide residues 21-91
Conserved MotifsCC motif (Cys28-Cys56), "ELR" motif absentMonomeric structure; distinguishes from angiogenic CXC chemokines
Key ResiduesArg18, Lys48, Arg70Critical for high-affinity binding to vCCI and GAGs
Post-Translational ModificationPhosphorylation sites (Ser50, Thr65)Regulates Orf9b/TOM70 interaction and immune evasion efficiency

Phylogenetic analysis reveals that while vMIP-II shares limited linear sequence identity with human chemokines (~30-35% similarity to CCL3/MIP-1α and CCL4/MIP-1β), its tertiary structure closely mirrors the conserved chemokine fold: a three-stranded β-sheet overlaid by a C-terminal α-helix, stabilized by two disulfide bonds (Cys28-Cys56 and Cys30-Cys72). However, critical deviations confer unique functionality:

  • N-loop and 30s-Loop Modifications: The N-loop (residues following the first cysteine) and 30s-loop (between the second cysteine and the β1-strand) contain distinctive residue clusters. Specifically, the vMIP-II N-loop incorporates a unique Arg18-Lys20 motif enabling electrostatic complementarity with acidic surfaces on receptors like CXCR4 and the chemokine-binding protein vCCI. Molecular dynamics simulations confirm vMIP-II maintains more extensive contacts with vCCI across its N-terminus and flexible acidic loop compared to human MIP-1β [9].

  • Monomeric State: Unlike many human chemokines forming dimers or oligomers, vMIP-II remains predominantly monomeric in solution. This is attributed to substitutions within the dimerization interface (e.g., replacement of hydrophobic residues with charged/polar residues). Monomeric status likely facilitates broader receptor interactions by reducing steric hindrance [4] [9].

  • CX3CR1 Interaction Determinants: Chimeric studies with fractalkine (CX3CL1) identified the NIT bulge (Asn25-Ile26-Thr27 in vMIP-II) as critical for high-affinity binding to CX3CR1. This structural element, absent in most chemokines, acts as a spacer positioning the N-terminal domain for optimal receptor engagement [4].

Comparative genomics indicates vMIP-II homologs exist in other Rhadinovirus genera (e.g., Rhesus rhadinovirus), but are notably absent in alpha- or beta-herpesviruses. This suggests an evolutionary trajectory involving horizontal gene transfer from a host chemokine gene, followed by extensive diversification to optimize immune evasion within the gammaherpesvirus lineage. The gene's retention across HHV-8 strains underscores its essential role in viral fitness and pathogenesis [5] [7].

Structural and functional conservation extends to binding interfaces with host proteins. Key residues (e.g., Arg18) mediating vCCI:vMIP-II complex formation are conserved across poxviral vCCI homologs, enabling potent cross-species inhibition. This conserved interaction highlights a shared viral strategy where broad-spectrum chemokine inhibitors neutralize even viral chemokine mimics, suggesting complex layers of immune modulation within infected hosts [9].

Properties

Product Name

Viral macrophage inflammatory protein-II

IUPAC Name

(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-amino-22-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-benzyl-13,19-bis[3-(diaminomethylideneamino)propyl]-25-[(1R)-1-hydroxyethyl]-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

Molecular Formula

C55H93N19O14S2

Molecular Weight

1308.6 g/mol

InChI

InChI=1S/C55H93N19O14S2/c1-28(2)23-37-50(84)74-43(30(5)75)52(86)69-35(15-9-10-20-56)47(81)67-33(16-11-21-63-54(59)60)45(79)65-25-41(77)66-34(17-12-22-64-55(61)62)46(80)68-36(18-19-40(58)76)48(82)73-42(29(3)4)51(85)72-39(53(87)88)27-90-89-26-32(57)44(78)70-38(49(83)71-37)24-31-13-7-6-8-14-31/h6-8,13-14,28-30,32-39,42-43,75H,9-12,15-27,56-57H2,1-5H3,(H2,58,76)(H,65,79)(H,66,77)(H,67,81)(H,68,80)(H,69,86)(H,70,78)(H,71,83)(H,72,85)(H,73,82)(H,74,84)(H,87,88)(H4,59,60,63)(H4,61,62,64)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,42+,43+/m1/s1

InChI Key

JOEHPBQVSCDCHE-BKGQOYFSSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)C(C)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.